PsDef1 -

PsDef1

Catalog Number: EVT-244700
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PsDef1, or Scots Pine Defensin 1, is a plant defensin derived from Pinus sylvestris. This compound plays a crucial role in the plant's defense mechanisms against pathogens, particularly fungi and bacteria. It belongs to a class of small, cysteine-rich peptides that exhibit antimicrobial properties, making it a subject of interest in both plant biology and potential agricultural applications.

Source

PsDef1 is isolated from the seeds of Pinus sylvestris, commonly known as Scots pine. The defensin is part of the plant's innate immune system, which is activated in response to pathogen attacks. Research has shown that defensins can be synthesized in various tissues, particularly during stress conditions or pathogen exposure .

Classification

PsDef1 falls under the category of antimicrobial peptides, specifically within the defensin family. These peptides are characterized by their compact structure and the presence of multiple disulfide bonds, which contribute to their stability and functionality. Defensins are classified based on their structural motifs and the types of pathogens they target.

Synthesis Analysis

Methods

The synthesis of PsDef1 involves several key steps:

  1. Cloning: The cDNA encoding PsDef1 was amplified using polymerase chain reaction techniques from a Pinus sylvestris cDNA library.
  2. Expression: The cloned gene was inserted into an expression vector (pET 23d(+)) for recombinant protein production.
  3. Purification: The synthesized peptide was purified through affinity chromatography, utilizing its specific binding properties to isolate it from other proteins .

Technical Details

The expression system typically used for producing PsDef1 is Escherichia coli, which allows for high-yield production of the peptide. The purification process often involves techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels necessary for biological activity studies.

Molecular Structure Analysis

Structure

The molecular structure of PsDef1 has been elucidated using nuclear magnetic resonance (NMR) spectroscopy and computational modeling. PsDef1 consists of a core structure stabilized by three disulfide bridges, forming a compact globular shape typical of plant defensins. The peptide exhibits a unique arrangement of loops that contribute to its interaction with lipid membranes and microbial targets .

Data

Key structural features include:

  • Molecular Weight: Approximately 5 kDa.
  • Amino Acid Composition: Rich in cysteine residues, which are critical for forming disulfide bonds.
  • Secondary Structure: Predominantly contains β-sheets and turns, contributing to its stability and function .
Chemical Reactions Analysis

Reactions

PsDef1 primarily engages in interactions with microbial membranes through electrostatic and hydrophobic interactions. Its mechanism involves binding to phospholipid bilayers, leading to membrane destabilization and subsequent cell lysis.

Technical Details

The antimicrobial activity is often assessed through assays that measure the compound's ability to inhibit the growth of various fungi and bacteria. For example, studies have shown that PsDef1 exhibits significant antifungal activity against pathogens such as Fusarium graminearum and Botrytis cinerea.

Mechanism of Action

Process

The mechanism of action for PsDef1 involves several steps:

  1. Binding: The defensin binds to negatively charged phospholipids on microbial membranes.
  2. Membrane Disruption: This binding alters membrane integrity, leading to pore formation.
  3. Cell Death: The disruption ultimately results in cell lysis and death of the pathogen.

Data

Research indicates that increasing the net positive charge of PsDef1 enhances its antifungal potency, suggesting that electrostatic interactions play a vital role in its mechanism .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: PsDef1 is soluble in aqueous solutions at physiological pH.
  • Stability: The peptide maintains structural integrity across a range of pH levels (2.2 to 7.0), demonstrating resilience against environmental fluctuations .

Chemical Properties

  • pKa Values: The pKa values relevant to the amino acid side chains influence its charge at different pH levels, affecting its interaction with membranes.
  • Thermal Stability: Studies show that PsDef1 retains its antimicrobial activity upon exposure to elevated temperatures, indicating robustness suitable for agricultural applications .
Applications

PsDef1 has significant potential applications in various fields:

  • Agriculture: Its antifungal properties make it a candidate for developing biopesticides that reduce reliance on synthetic chemicals.
  • Pharmaceuticals: Research into defensins like PsDef1 could lead to new antimicrobial agents effective against resistant strains of bacteria and fungi.
  • Biotechnology: As a model for studying plant defense mechanisms, PsDef1 can aid in genetic engineering efforts aimed at enhancing crop resilience against pathogens.
Molecular Architecture & Structural Biology of PsDef1

NMR-Derived Solution Structure of PsDef1 Defensin

The three-dimensional solution structure of PsDef1, resolved through nuclear magnetic resonance (NMR) spectroscopy, reveals a conserved cysteine-stabilized αβ (CSαβ) fold characteristic of plant defensins. This structural motif comprises a triple-stranded antiparallel β-sheet (residues 28–30, 36–39, and 44–47) and a single α-helix (residues 17–24) stabilized by four disulfide bonds. The global fold is maintained by a hydrophobic core that confers exceptional thermostability, with the protein retaining structural integrity up to 95°C [ [1] [7] [8]].

Key structural features include the γ-core motif (^29^GXCX~3-9~C^47^), located in the β2-β3 loop (residues 29–47), which exhibits a pronounced positive electrostatic potential critical for microbial membrane interaction. NMR constraints (NOEs, dihedral angles, RDCs) were calculated using DYANA/CNS, yielding an ensemble of 20 low-energy structures with a backbone root-mean-square deviation (RMSD) of 0.65 ± 0.12 Å for structured regions (PDB ID: 5N6V; BMRB ID: 34113) [ [1] [8]].

Table 1: NMR Structural Statistics for PsDef1 (BMRB Entry 34113) [ [8]]

ParameterValue
NMR Constraints
- Distance restraints (NOE)1,428
- Dihedral restraints68
Precision (RMSD)
- Backbone atoms (Å)0.65 ± 0.12
- Heavy atoms (Å)1.28 ± 0.19
Ramachandran Plot (%)
- Most favored89.7
- Additionally allowed10.3

Disulfide Bond Topology and Cysteine Stabilization Mechanisms

PsDef1 contains eight conserved cysteine residues forming four disulfide bonds that rigidify its tertiary structure. The connectivity follows a Cys^1^–Cys^8^, Cys^2^–Cys^5^, Cys^3^–Cys^6^, and Cys^4^–Cys^7^ pattern (C1–C8, C2–C5, C3–C6, C4–C7), confirmed through mass spectrometry of enzymatic digests and comparative modeling. This topology anchors the α-helix to the β-sheet: Cys^4^–Cys^7^ links the α-helix to the β2 strand, while Cys^3^–Cys^6^ connects the β1-β2 loop to the β3 strand [ [2] [7]].

Disulfide bonds confer remarkable physicochemical resilience, enabling PsDef1 to withstand extreme pH (2.0–10.0) and proteolytic degradation. The Cys^1^–Cys^8^ bond, unique to gymnosperm defensins, constrains the N- and C-termini, while Cys^2^–Cys^5^ stabilizes the β2-β3 loop housing the γ-core—a functional hotspot for antimicrobial activity [ [2] [4]].

Table 2: Disulfide Bond Network in PsDef1 [ [7]]

Cysteine PairResidue NumbersStructural Role
Cys^1^–Cys^8^C3–C48N-/C-termini stabilization
Cys^2^–Cys^5^C10–C34β2-β3 loop (γ-core) anchoring
Cys^3^–Cys^6^C19–C42α-helix/β-sheet tethering
Cys^4^–Cys^7^C26–C46β-sheet consolidation

Conformational Dynamics Assessed by NMR Relaxation Experiments

Backbone dynamics analyzed via ^15^N NMR relaxation (R~1~, R~2~, and {^1^H}–^15^N NOE) and molecular dynamics (MD) simulations reveal ps–ns and μs–ms timescale motions critical for function. Loop regions exhibit pronounced flexibility:

  • The β1-β2 loop (L1, residues 9–16) shows ns motions (S² = 0.70 ± 0.08) and μs–ms conformational exchange (R~ex~ > 3 s⁻¹), facilitating membrane adaptation.
  • The γ-core-containing β2-β3 loop (L3, residues 31–35) displays intermediate flexibility (S² = 0.80 ± 0.05), enabling conformational selection during target binding [ [1] [2] [9]].

In contrast, secondary structures exhibit rigidity (S² > 0.85), with the α-helix and β-sheets maintaining order parameters >0.9. This dynamic dichotomy supports a "conformational selection" mechanism: flexible loops sample multiple states, allowing PsDef1 to recognize diverse ligands (e.g., fungal glucosylceramide or insect α-amylases) [ [1] [5]].

Table 3: Dynamics Parameters of PsDef1 from NMR Relaxation [ [1]]

RegionS² (Order Parameter)Timescale MotionsFunctional Implication
β1-β2 loop (L1)0.70 ± 0.08ns, μs–ms (R~ex~ > 3 s⁻¹)Membrane adaptation
β2-β3 loop (L3)0.80 ± 0.05nsLigand binding (γ-core motif)
α-Helix0.92 ± 0.03ps–nsStructural stability
β-Sheets0.89 ± 0.04ps–nsScaffold maintenance

Oligomerization States in Solution: Monomer-Dimer Equilibrium

NMR diffusion experiments and analytical ultracentrifugation demonstrate that PsDef1 exists in a concentration-dependent monomer-dimer equilibrium (K~d~ ≈ 150 μM). Self-association is mediated by hydrophobic residues (Phe^11^, Tyr^13^, Tyr^45^) and electrostatic interactions involving the β2 strand. HADDOCK modeling identified two dominant dimeric architectures:

  • Parallel interface: Symmetric interaction via β2 strands, forming an extended β-sheet.
  • Antiparallel interface: Helix-helix packing stabilized by Tyr^13^–Tyr^45^ stacking [ [3] [4] [7]].

Dimerization enhances thermal stability (ΔT~m~ = +8°C) but attenuates antifungal activity by ~30%, suggesting biological regulation. Gaussian network modeling (GNM) indicates that dimer formation restricts conformational dynamics in L1 and L3 loops, potentially modulating target accessibility [ [4] [7]].

Table 4: Characteristics of PsDef1 Oligomerization [ [3] [7]]

ParameterMonomerDimer
Molecular Weight5.6 kDa11.2 kDa
K~d~ (μM)-150 ± 20
ΔT~m~ (°C)98106
Antifungal IC~50~0.8 μM1.2 μM
Interface Residues-Phe^11^, Tyr^13^, Tyr^45^

Properties

Product Name

PsDef1

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